Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride involves several steps. One common method starts with the preparation of the intermediate compound, tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride: This compound has a similar structure but differs in the position of the amino group.
Tert-butyl 6-nitro-1H-indole-1-carboxylate: This compound contains a nitro group instead of an amino group, leading to different chemical properties and reactivity.
3-(Aminomethyl)-1H-indol-2-ol hydrochloride: This compound has a hydroxyl group in addition to the amino group, which can affect its biological activity.
Properties
Molecular Formula |
C11H21ClN2O2 |
---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h5H,4,6-8,12H2,1-3H3;1H |
InChI Key |
XQBXUENTNWLFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)CN.Cl |
Origin of Product |
United States |
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